N-(4-carbamoylphenyl)-2-(propylsulfonyl)benzamide
Overview
Description
N-(4-carbamoylphenyl)-2-(propylsulfonyl)benzamide: is a synthetic organic compound characterized by the presence of a benzamide group substituted with a carbamoylphenyl and a propylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-2-(propylsulfonyl)benzamide typically involves a multi-step process:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid derivatives with amines under dehydrating conditions.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced via the reaction of the benzamide intermediate with isocyanates or carbamoyl chlorides.
Sulfonylation: The final step involves the sulfonylation of the benzamide derivative using propylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(4-carbamoylphenyl)-2-(propylsulfonyl)benzamide serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound has potential applications in medicinal chemistry as a scaffold for drug development. Its structural features can be modified to enhance biological activity, selectivity, and pharmacokinetic properties. Research may focus on its use as an inhibitor of specific enzymes or receptors.
Industry
In materials science, this compound can be used in the design of new polymers or as a precursor for advanced materials with specific properties such as conductivity or biocompatibility.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-2-(propylsulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target protein or enzyme, inhibiting its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-carbamoylphenyl)-4-(N-methylbenzenesulfonamido)benzamide
- 4-amino-N-(4-carbamoylphenyl)benzamide
- 4-[(benzyloxy)carbonyl]phenylboronic acid
Uniqueness
N-(4-carbamoylphenyl)-2-(propylsulfonyl)benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both carbamoyl and sulfonyl groups allows for versatile chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-2-propylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-2-11-24(22,23)15-6-4-3-5-14(15)17(21)19-13-9-7-12(8-10-13)16(18)20/h3-10H,2,11H2,1H3,(H2,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYPLIGMAJZZFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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